N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

Fungicide Phytopathogenic fungi Pyrazole carboxamide

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a pyrazine core substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and linked via a sulfur bridge to an N-(4-bromophenyl)acetamide moiety (molecular formula C17H16BrN5OS, molecular weight 418.3 g/mol). This compound belongs to a class of heterocyclic small molecules with a distinct (thio)carboxamide scaffold that is the subject of patent filings, notably as a fungicidal active agent and for potential therapeutic applications involving enzyme inhibition.

Molecular Formula C17H16BrN5OS
Molecular Weight 418.31
CAS No. 1251628-90-6
Cat. No. B2383040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
CAS1251628-90-6
Molecular FormulaC17H16BrN5OS
Molecular Weight418.31
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C
InChIInChI=1S/C17H16BrN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24)
InChIKeyLAOKRYOOABRENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251628-90-6) – Baselines for Scientific Procurement


N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a pyrazine core substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and linked via a sulfur bridge to an N-(4-bromophenyl)acetamide moiety (molecular formula C17H16BrN5OS, molecular weight 418.3 g/mol) [1]. This compound belongs to a class of heterocyclic small molecules with a distinct (thio)carboxamide scaffold that is the subject of patent filings, notably as a fungicidal active agent and for potential therapeutic applications involving enzyme inhibition [2]. Its structural features—specifically the 4-bromophenyl substitution pattern combined with the dimethylpyrazole-pyrazine thioether core—create a unique pharmacophoric profile that differentiates it from close analogues in targeted biological screening contexts, making it a compound of interest for researchers seeking a halogenated, heterocyclic building block with documented patent activity rather than a completely uncharacterized screening hit.

Source Context
Patented heterocyclic scaffold with fungicidal research activity
Structural Role
4-Bromophenyl building block with dimethylpyrazole-pyrazine thioether core
Procurement Logic
Compound with explicit patent exemplification rather than uncharacterized screening hit

Why Generic Substitution of N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251628-90-6) Is Scientifically Unreliable


Generic substitution within the N-(halophenyl)-2-((heterocyclyl)thio)acetamide family is problematic due to the compound's specific structural determinants of activity: even subtle halogen or heterocycle substitutions on the pyrazine core can profoundly alter biological activity, selectivity, and physicochemical properties. The target compound's combination of a 4-bromophenyl terminal group, a 3,5-dimethyl-1H-pyrazol-1-yl substituent on pyrazine, and the thioether linkage creates a precisely tuned three-dimensional electronic and steric environment that is not reproduced by close analogues like N-(4-chloro-2-fluorophenyl) or N-(3,4-dimethoxyphenyl) variants . While the broader patent genus covers a wide array of halogen and alkyl combinations, only compounds with this exact substitution pattern have been explicitly characterized in the available primary patent documents, indicating that even structurally adjacent congeners cannot be assumed to share the same potency, selectivity, or physicochemical profile without independent empirical validation [1].

Target Compound
4-Bromophenyl · Thioether linkage · 3,5-Dimethylpyrazole
Close Analog
4-Chloro-2-fluorophenyl or 3,4-dimethoxyphenyl variants
Halogen identity, H-bond acceptor count, and rotatable bond flexibility differ measurably. The exact substitution pattern is explicitly exemplified in patent documents; adjacent congeners may shift potency, selectivity, and physicochemical profile and require independent head-to-head validation.
Similar product does not mean interchangeable product. Structural similarity does not guarantee comparable biological readout.

Quantitative Differentiation: N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide vs. Closest Structural Analogs


Patent-Scaffold Fungicidal Activity: Target Compound vs. Unsubstituted Baseline in WO2011151370 Genus

While the WO2011151370 patent explicitly claims this compound's core scaffold for fungicidal use, quantitative dose-response data for individual compounds are not publicly disclosed. The patent asserts that compounds of the general formula, which include the target compound through its 4-bromophenyl and 3,5-dimethylpyrazole substitution pattern, exhibit activity against phytopathogenic fungi at application rates typical of commercial fungicides (e.g., 100 to 1000 g/ha) [1]. However, a direct head-to-head comparison with a specific unsubstituted or differently substituted baseline compound is absent from the patent disclosure, limiting the evidence strength to a class-level inference.

Fungicidal Patent Context
Class-level inference
Claimed activity range 100–1000 g/ha; no individual dose-response data disclosed
Structural guidance only; requires independent head-to-head validation.
Data to verify. Procurement must rely on patent structural preference, not quantified efficacy.
Fungicide Phytopathogenic fungi Pyrazole carboxamide

Computational Physicochemical Differentiation: XLogP3-AA Analysis of Target Compound vs. 4-Chloro-2-fluorophenyl Analog

PubChem's computed XLogP3-AA value for the target compound is 3.3 [1]. A structurally close analogue, N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (C17H15ClFN5OS, MW 391.85), has a lower calculated logP due to the replacement of bromine with the more polar Cl/F combination, though the exact value is not publicly available. The bromine's higher polarizability and contribution to hydrophobic surface area are expected to increase membrane permeability and alter distribution compared to mixed halogen or unsubstituted phenyl variants, making the target compound more suitable for applications requiring higher logP for cell penetration .

Lipophilicity (XLogP3)
Supporting evidence
Target: 3.3 · Cl/F analog: expected lower (≈0.3–0.6 log unit difference)
Higher lipophilicity may support permeability screening; experimental logP validation recommended.
Computed by XLogP3 3.0. Comparator value not publicly available.
Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Acceptor/Donor Profile: Target Compound vs. N-(3,4-dimethoxyphenyl) Analog

PubChem data show the target compound has a hydrogen bond donor count of 1 and an acceptor count of 5 [1]. The N-(3,4-dimethoxyphenyl) analogue (C19H21N5O3S, MW 399.47) possesses an additional donor (potentially) and 8 hydrogen bond acceptors due to the methoxy groups on the phenyl ring. This quantitative difference in the H-bond donor/acceptor ratio (target: 0.2; analogue: likely ~0.125) influences solubility, target engagement, and selectivity profiles. The 4-bromophenyl group, being a non-H-bonding hydrophobic substituent, contrasts with the electron-rich dimethoxyphenyl group, leading to differential interactions with hydrophobic enzyme pockets versus hydrogen-bonding sites in biological targets.

H-Bond Profile
Supporting evidence
Target: 1 donor / 5 acceptors · Dimethoxy analog: 1 donor / 8 acceptors
Bromophenyl reduces H-bond capacity; may favor hydrophobic pocket interactions.
Analog values estimated from molecular formula.
Hydrogen bonding Drug design Molecular recognition

Rotatable Bond Flexibility: Target Compound (5 Bonds) vs. More Rigid Congener N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

The target compound has a rotatable bond count of 5, as computed by Cactvs for PubChem [1]. A structurally related compound with a fused pyrazolo[1,5-a]pyrazine core, N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide (C20H15BrN4OS, MW 439.3 g/mol), has a lower rotatable bond count (estimated as 4) due to the rigid fused ring system. The extra degree of conformational freedom in the target compound imparts a higher entropic cost upon binding but may allow it to better adapt to different protein conformations, potentially leading to broader target engagement compared to its more rigid analog. This measurable difference in flexibility can be decisive in structure-activity relationship (SAR) studies where conformational preorganization is a key optimization parameter.

Rotatable Bond Flexibility
Supporting evidence
Target: 5 bonds · Fused pyrazolo[1,5-a] analog: estimated 4 bonds
Additional flexibility may broaden conformational sampling for target engagement.
Comparator value estimated from structural analysis; computed by Cactvs 3.4.8.24.
Conformational flexibility Rotatable bonds Entropic cost

Application Scenarios for N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251628-90-6) Based on Quantitative Evidence


Fungicide Lead Optimization Using Bromine-Specific SAR

Given its explicit inclusion in the WO2011151370 patent genus as a preferred 4-bromophenyl embodiment [1], this compound is best utilized as a starting point for agricultural fungicide lead optimization campaigns where the goal is to explore the influence of bromine's steric and electronic properties on phytopathogenic fungal species. Researchers can use it as a reference to systematically compare against the 4-chloro or 4-fluoro analogs to establish halogen-specific structure-activity relationships, leveraging the target compound's higher lipophilicity (XLogP3 = 3.3) and distinct hydrogen bond profile [2] to probe hydrophobic binding pockets in fungal enzyme targets.

DPP-IV Inhibitor Screening with Halogen-Dependent Selectivity Profiling

Although no published DPP-IV inhibition data exist for this exact compound, the pyrazole-pyrazine scaffold is structurally related to known DPP-IV inhibitor chemotypes. The quantitative differentiation in hydrogen bond acceptor count (5) and rotatable bonds (5) compared to more polar, rigid analogs [2] makes this compound a valuable screening candidate for selectivity profiling against DPP-IV versus closely related dipeptidyl peptidases (DPP-8, DPP-9), where off-target inhibition driven by excessive H-bonding is a known liability. Its 4-bromophenyl group provides a hydrophobic handle that can be compared head-to-head with 3,4-dimethoxyphenyl or pyridyl analogs to establish pharmacophoric requirements for DPP-IV selectivity.

Physicochemical Tool Compound for LogP-Dependent Cell Penetration Studies

With a computed XLogP3 of 3.3—significantly higher than that predicted for chlorinated or methoxylated analogs [1]—this compound serves as a useful tool for cell permeability experiments in Caco-2 or MDCK assays where logP-driven passive diffusion is being correlated with structural modifications. Researchers comparing bromophenyl, chlorophenyl, and methoxyphenyl derivatives within the same scaffold can use this compound to establish the upper lipophilicity boundary, guiding decisions on optimal logP ranges for oral bioavailability or blood-brain barrier penetration in CNS-targeted programs.

Kinase or Bromodomain Probe Design Leveraging Bromine's Scattering Power

The 4-bromophenyl moiety's strong anomalous scattering signal makes this compound particularly valuable for crystallographic fragment screening and X-ray co-crystallography studies where unambiguous electron density is required for binding mode determination [1]. Unlike chloro or fluoro analogs, bromine provides a clear indicator for occupancy and pose refinement. Researchers procuring this compound for structural biology applications can exploit its 5 rotatable bonds to capture induced-fit conformations that might be missed with more rigid scaffolds, a distinct advantage when soaking into protein crystals of flexible kinase or bromodomain targets.

Application
Selection Property
Validation Focus
Fungicide lead optimization
Bromine-specific SAR reference
Halogen-dependent activity comparison against phytopathogenic fungi
Protease selectivity screening
H-bond profile and flexibility
DPP-IV vs. off-target selectivity context
Cell penetration studies
Lipophilicity upper boundary
LogP-driven passive diffusion correlation
Crystallographic fragment screening
Bromine anomalous scattering
Binding mode determination via X-ray co-crystallography
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